molecular formula C10H10O5 B2416123 Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate CAS No. 36983-35-4

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

Cat. No.: B2416123
CAS No.: 36983-35-4
M. Wt: 210.185
InChI Key: VIOCWOOZQZAFOR-UHFFFAOYSA-N
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Description

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate typically involves the reaction of furan derivatives with ethyl acetoacetate under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene, followed by refluxing the mixture to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of biorefineries to produce furan derivatives from biomass is also gaining traction as a sustainable and eco-friendly approach .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted furan compounds .

Scientific Research Applications

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate involves its interaction with various molecular targets and pathways. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzymes, disruption of cellular membranes, or interference with DNA replication .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate stands out due to its unique combination of a furan ring with an ester and diketone functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOCWOOZQZAFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 16 g oxalic acid diethyl ester in 350 ml THF, 10.1 g KOt-Bu were added at 0° C. Then 10 g 1-furan-2-yl-ethanone in 50 ml THF were added dropwise. After 1 h the reaction mixture was diluted with 300 ml ethyl acetate and 200 mnl water. This solution was acidified with diluted hydrochloric acid to pH 5. The organic layer was separated, washed with 150 ml water, dried over MgSO4, filtered and concentrated under reduced pressure to yield a white solid.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-acetylfuran was slowly added to a solution of sodium ethoxide (6.81 g) dissolved in absolute ethanol (200 mL) at 0° C. (5.01 mL). This solution was stirred at 0° C. for 2 hrs before oxalic acid diethyl ester (9.30 mL) was slowly added thereto. After stirring for 18 hrs, the reaction was terminated with 1N HCl. The resulting solution was concentrated under reduced pressure to remove the ethanol, followed by extraction with methylene chloride. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 10.0 g of 4-furan-2-yl-2,4-dioxo-butyric acid ethyl ester. This concentrate was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (5.4 g of 60% dispersion in mineral oil, 136 mmol, mineral oil was removed by washing twice with hexanes) in 100 mL of tetrahydrofuran at ambient temperature was added diethyl oxalate (12.3 mL, 91 mmol). To this mixture was added 2-acetylfuran (5.0 g, 45 mmol) as a solution in 25 mL of tetrahydrofuran. The resulting mixture was stirred at 70° C. for 1 h. The reaction was cooled to room temperature and then 10% HCl was added slowly until the solution was acidic. The tetrahydrofuran was removed in vacuo and the residue was taken up in ethyl acetate. The organics were washed with brine, dried (MgSO4) and concentrated to afford 5.5 g (58%) of the title compound which was used without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
58%

Synthesis routes and methods IV

Procedure details

To a solution of sodium ethoxide (6.81 g) in absolute ethanol (200 mL). was slowly added 2-acetylfuran (5.01 mL) at 0° C. The resulting solution was stirred at 0° C. for 2 hours, and diethyl oxalate (9.30 mL) was slowly added to the solution. The resulting solution was stirred for 18 hours, and the reaction was quenched with 1N hydrochloric acid solution. The resulting mixture was concentrated under reduced pressure, and residue was then extracted with methylene chloride. An organic phase was dried over anhydrous sodium sulfate, filtered, and then concentrated under reduced pressure to give 10.0 g of 4-furan-2-yl-2,4-dioxo-butyric acid ethyl ester. This concentrate was used in the next steps without further purification.
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
5.01 mL
Type
reactant
Reaction Step Two
Quantity
9.3 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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